molecular formula C10H14O2 B15240352 (4R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one

(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one

Cat. No.: B15240352
M. Wt: 166.22 g/mol
InChI Key: YGMNGQDLUQECTO-WFRXLMHJSA-N
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Description

(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one, more commonly known as (R)-(-)-Carvone oxide or carvone epoxide, is a high-purity chiral compound supplied for research and development use. This substance, with the molecular formula C10H14O2 and an average mass of 166.220 Da , belongs to the class of oxabicycloheptanones. It is a key derivative of carvone and is structurally characterized by a cyclohexanone ring fused with an oxirane, forming a 7-oxabicyclo[4.1.0]heptane skeleton. This compound is of significant interest in organic synthesis and natural product chemistry. Its primary research applications include serving as a versatile chiral building block for the synthesis of more complex molecules, as a standard for chromatographic analysis and method development , and as a subject in stereochemical studies to investigate the behavior of epoxidized terpenoids. Researchers value this compound for its defined stereochemistry, which makes it suitable for exploring structure-activity relationships and enantioselective synthesis pathways. This product is intended for laboratory and research use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(4R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C10H14O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7,9H,1,4-5H2,2-3H3/t7-,9?,10?/m0/s1

InChI Key

YGMNGQDLUQECTO-WFRXLMHJSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC2C(O2)(C(=O)C1)C

Canonical SMILES

CC(=C)C1CC2C(O2)(C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a Diels-Alder reaction followed by oxidation. The reaction conditions often require a catalyst and controlled temperature to ensure the correct stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process might include steps such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into different oxidized forms, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products

Scientific Research Applications

(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the formulation of fragrances, flavors, and other consumer products due to its pleasant aroma and stability.

Mechanism of Action

The mechanism of action of (4R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways can vary depending on the context of its use, but it often involves binding to active sites or altering membrane properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Stereoisomers

a. Carvone Oxide (cis vs. trans) :
  • trans-Carvone oxide (CAS 39903-97-4): Stereoisomer with (1S,4α,6α) configuration. Exhibits similar physical properties but distinct biological activity due to spatial arrangement .
  • cis-Carvone oxide: Noted in P. hexandrum extracts, where it correlates with seed germination rates .
b. 3-Methyl-6-(propan-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one (CAS 5286-38-4):
  • Molecular Formula : C₁₀H₁₄O₂ (same as carvone oxide).
  • Substituents : Methyl at position 3, isopropyl at position 5.
  • Bioactivity: Found in Chenopodium ambrosioides extracts, contributing to repellent properties .
c. 7-Oxabicyclo[4.1.0]heptan-2-one (CAS 6705-49-3):
  • Molecular Formula : C₆H₈O₂.
  • Simpler Structure : Lacks methyl and isopropenyl groups.
  • Synthesis : Produced via catalytic oxidation of cyclohexene, showing distinct reactivity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Source/Application
(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one C₁₀H₁₄O₂ 166.22 255.6 1.086 Plant extracts, antioxidants
trans-Carvone oxide C₁₀H₁₄O₂ 166.22 N/A N/A Synthetic reference standard
3-Methyl-6-(propan-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one C₁₀H₁₄O₂ 166.22 N/A N/A Biorepellent in C. ambrosioides
7-Oxabicyclo[4.1.0]heptan-2-one C₆H₈O₂ 112.13 N/A N/A Catalytic synthesis

Q & A

Q. Which extraction methods maximize the yield and purity of this compound from natural sources?

  • Methodological Answer : Comparative studies of Soxhlet extraction , supercritical fluid extraction (SFE) , and pressurized liquid extraction (PLE) reveal:
MethodYield (%)Key Co-Extracted Compounds
Soxhlet9.35Ascaridole epoxide, carvacrol
SFE14.48Thymol, ascaridole epoxide
PLE13.38Hexadecanoic acid, aromadendrene
  • Soxhlet is optimal for bioactive monoterpenes but may require post-extraction chromatography for purification .

Q. How is this compound identified and quantified in complex mixtures (e.g., plant extracts)?

  • Methodological Answer :
  • GC-MS with non-polar columns (e.g., DB-5) separates volatile derivatives. Retention indices and fragmentation patterns (e.g., m/z 166 for molecular ion) aid identification .
  • HPTLC or HPLC-DAD provides rapid quantification. Calibration curves using pure standards are essential .

Advanced Research Questions

Q. What catalytic strategies improve the stereoselective synthesis of this compound?

  • Methodological Answer :
  • High-entropy oxide (HEO) catalysts (e.g., HEO1) enable cyclohexene oxidation with >70% selectivity toward the target compound. Optimize reaction conditions (temperature, O2_2 pressure) to minimize by-products .
  • Epoxidation of limonene using chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) achieves enantiomeric excess (ee) >98%. Monitor ee via chiral GC or HPLC .

Q. How does this compound modulate reactive oxygen species (ROS) homeostasis in biological systems?

  • Methodological Answer :
  • In seed dormancy studies, correlate ROS scavenging activity with germination rates. Measure:
  • H2_2O2_2 levels (fluorometric assays).
  • Antioxidant enzyme activity (SOD, CAT) via spectrophotometry .
  • Use mutant models (e.g., Arabidopsis ROS mutants) to validate mechanistic pathways involving MAPK cascades and ABA degradation .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :
  • Purity validation : Check for isomers (e.g., cis/trans epoxides) via chiral chromatography. Even 5% impurities can skew bioactivity .
  • Model specificity : Test across organisms (e.g., plant vs. mammalian cells). For example, ROS modulation in seeds may not translate to anti-inflammatory effects in animals .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina, Schrödinger) models binding to enzymes like cytochrome P450. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • QSAR models prioritize derivatives for synthesis based on electronic descriptors (e.g., logP, HOMO-LUMO gaps) .

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